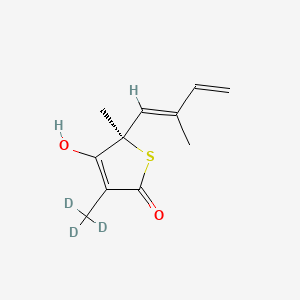
(R)-(+)-Thiolactomycin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
Wissenschaftliche Forschungsanwendungen
®-(+)-Thiolactomycin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studies involving deuterium isotope effects.
Biology: Helps in understanding the metabolic pathways of fatty acid synthesis in bacteria.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial growth.
Industry: Used in the development of new antibiotics and in studies related to drug metabolism and pharmacokinetics.
Wirkmechanismus
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
213.31 g/mol |
IUPAC-Name |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
InChI-Schlüssel |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
Kanonische SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















